4-[(4-Oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)methyl]benzonitrile
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Overview
Description
4-[(4-Oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)methyl]benzonitrile is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)methyl]benzonitrile typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves heating thiophene-2-carboxamides in formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach uses 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)methyl]benzonitrile undergoes various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) . Reaction conditions often involve heating and the use of desiccants like calcium chloride .
Major Products
The major products formed from these reactions include various thienopyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-[(4-Oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)methyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of specific enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure and have comparable biological activities.
Thienopyrimidine-2,4-diones: These derivatives are also structurally related and exhibit similar chemical properties.
Uniqueness
4-[(4-Oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)methyl]benzonitrile is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other thienopyrimidine derivatives .
Properties
IUPAC Name |
4-[(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3OS/c21-10-14-6-8-15(9-7-14)11-23-13-22-19-18(20(23)24)17(12-25-19)16-4-2-1-3-5-16/h1-9,12-13H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEQRLPSXHJWPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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